Isoxazolidin-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

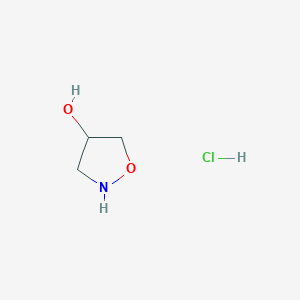

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,2-oxazolidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCWGQYEQKYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513298 | |

| Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82409-18-5 | |

| Record name | 4-Isoxazolidinol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Isoxazolidin-4-ol hydrochloride CAS number and properties

An In-depth Technical Guide to (R)-Isoxazolidin-4-ol hydrochloride

Introduction

The isoxazolidine ring system is a cornerstone in medicinal chemistry and synthetic organic chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a versatile template for the design of novel therapeutics.[1] Among its derivatives, (R)-Isoxazolidin-4-ol hydrochloride emerges as a significant chiral building block, pivotal for the stereocontrolled synthesis of complex molecules, including potential new therapeutic agents.[2] This guide provides a comprehensive technical overview of (R)-Isoxazolidin-4-ol hydrochloride, detailing its chemical and physical properties, synthesis, applications in research and drug development, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

(R)-Isoxazolidin-4-ol hydrochloride is a chiral organic compound that serves as a key intermediate in various synthetic pathways. Its hydrochloride salt form often enhances stability and solubility in aqueous media, facilitating its use in a range of experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 338464-48-5 | [3][4][5][6] |

| IUPAC Name | (4R)-1,2-oxazolidin-4-ol;hydrochloride | [3] |

| Synonyms | (R)-Isoxazolidin-4-Ol HCl | [3] |

| Molecular Formula | C₃H₈ClNO₂ | [3] |

| Molecular Weight | 125.55 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [7] |

Synthesis and Characterization

The synthesis of isoxazolidine derivatives is most prominently achieved through [3+2] cycloaddition reactions between a nitrone and a dipolarophile, typically an alkene. This method is highly valued for its ability to construct stereochemically rich scaffolds in a controlled manner.[1]

General Synthetic Workflow

While specific, optimized protocols for the synthesis of (R)-Isoxazolidin-4-ol hydrochloride are often proprietary, a general and widely applicable strategy involves the asymmetric cycloaddition or the resolution of a racemic mixture. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of (R)-Isoxazolidin-4-ol hydrochloride.

A Note on Synthetic Strategy

The synthesis of substituted isoxazolidin-4-ols can also be achieved through methods like the hydroboration-oxidation of 2,3-dihydroisoxazoles.[8] The choice of synthetic route is critical as it dictates the stereochemical outcome. For instance, the reduction of an isoxazolidin-4-one intermediate can yield different stereoisomers depending on the reducing agent used.[8]

Analytical Characterization

The structural confirmation and purity assessment of (R)-Isoxazolidin-4-ol hydrochloride are typically performed using a suite of standard analytical techniques. Documentation for this compound often includes data from:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and resolve enantiomers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.

Applications in Research and Drug Development

The isoxazolidine scaffold is a key component in a variety of research areas, particularly in the development of new pharmaceuticals. Its utility as a chiral building block allows for the creation of complex molecular architectures necessary for discovering new therapeutic agents.[2]

Core Areas of Application

Caption: Key application areas for the (R)-Isoxazolidin-4-ol hydrochloride scaffold.

-

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of analgesics and anti-inflammatory drugs.[2] The isoxazolidine ring's stereochemical properties are instrumental in designing molecules with high target specificity.

-

Neuroscience Research: It is employed in studies investigating neurological disorders, providing insights into the mechanisms of action for certain neurotransmitters.[2]

-

Agrochemicals: The isoxazolidine structure is also utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[2]

Safety and Handling

Proper handling of (R)-Isoxazolidin-4-ol hydrochloride is essential to ensure laboratory safety. The following information is compiled from available safety data sheets.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[9]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[9]

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most).

Storage and Handling

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[9] For long-term stability, storage under an inert gas like nitrogen or argon at 2-8°C is recommended.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Use only outdoors or in a well-ventilated area.[9]

Conclusion

(R)-Isoxazolidin-4-ol hydrochloride is a valuable chiral building block with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry makes it an essential intermediate for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

References

- 1. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. ivychem.com [ivychem.com]

- 5. (R)-Isoxazolidin-4-ol hydrochloride (CAS/ID No. 338464-48-5) | Alchimica [shop.alchimica.cz]

- 6. (R)-Isoxazolidin-4-ol Hydrochloride | 338464-48-5 [chemicalbook.com]

- 7. (R)-Isoxazolidin-4-ol Hydrochloride CAS#: 338464-48-5 [m.chemicalbook.com]

- 8. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

(S)-Isoxazolidin-4-ol Hydrochloride: Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Isoxazolidin-4-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid five-membered ring structure, containing adjacent nitrogen and oxygen atoms, and its specific stereochemistry make it a valuable building block for the synthesis of complex, biologically active molecules, including nucleoside analogs and other therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic pathway to (S)-Isoxazolidin-4-ol hydrochloride, detailing the underlying chemical principles and experimental protocols. Furthermore, it establishes a rigorous framework for the analytical characterization of the final compound, ensuring structural integrity, purity, and correct stereochemistry. The methodologies described herein are designed to be self-validating, providing researchers with the necessary tools to produce and verify this key synthetic intermediate with confidence.

Introduction: The Strategic Value of the Isoxazolidine Scaffold

The isoxazolidine ring system is classified as a "privileged scaffold" in modern drug discovery.[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a foundation for developing a wide range of therapeutic agents. Isoxazolidines are precursors to valuable γ-amino alcohols and other functionalized acyclic and cyclic compounds, making them versatile intermediates.[2][3]

The introduction of a hydroxyl group at the C4 position and the control of stereochemistry to yield the (S)-enantiomer significantly enhance the utility of the isoxazolidine core. This specific configuration is crucial for creating precise three-dimensional interactions with biological targets such as enzymes and receptors, a cornerstone of rational drug design. (S)-Isoxazolidin-4-ol hydrochloride serves as a stable, crystalline solid, making it convenient for storage, handling, and downstream synthetic applications.

Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride

The synthesis of chiral isoxazolidines is most effectively achieved through asymmetric reactions that control the formation of the heterocyclic ring. The 1,3-dipolar cycloaddition between a nitrone and an alkene is one of the most powerful and convergent methods for constructing the isoxazolidine skeleton.[4][5] To achieve the desired (S) stereochemistry at the C4 position, a strategy involving a chiral auxiliary or a chiral catalyst is essential.

Synthetic Strategy and Workflow

The chosen strategy involves an asymmetric 1,3-dipolar cycloaddition of a nitrone with a chiral vinyl ether, followed by reductive cleavage of the chiral auxiliary and subsequent formation of the hydrochloride salt. This approach provides excellent control over the stereochemistry at the C4 position.

Caption: Overall workflow from synthesis to final product characterization.

Detailed Synthetic Pathway

The synthesis begins with the reaction of N-benzylhydroxylamine with paraformaldehyde to generate the in-situ N-benzylnitrone. This dipole reacts with a chiral vinyl ether, such as (R)-pantolactone vinyl ether, in an asymmetric 1,3-dipolar cycloaddition. The pantolactone auxiliary directs the stereochemical outcome of the reaction. The resulting cycloadduct undergoes reductive cleavage to remove both the N-benzyl group and the chiral auxiliary, yielding (S)-Isoxazolidin-4-ol. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

Caption: Proposed synthetic pathway for (S)-Isoxazolidin-4-ol hydrochloride.

Experimental Protocol

Step 1: Asymmetric 1,3-Dipolar Cycloaddition

-

To a stirred solution of N-benzylhydroxylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add paraformaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the N-benzylnitrone.

-

Add (R)-pantolactone vinyl ether (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral isoxazolidine adduct.

Causality Behind Choices: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The use of a chiral auxiliary covalently bonded to the alkene is a reliable method for inducing stereoselectivity in the cycloaddition step.[6]

Step 2: Reductive Cleavage

-

Dissolve the purified chiral adduct (1.0 eq) in methanol (0.1 M).

-

Add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-Isoxazolidin-4-ol free base.

Causality Behind Choices: Catalytic hydrogenation with Pd/C is a standard and effective method for cleaving N-benzyl groups (hydrogenolysis) and reducing the auxiliary ester to an alcohol, which can be separated during workup or purification. Methanol is a common solvent for hydrogenations.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude (S)-Isoxazolidin-4-ol in a minimal amount of cold diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M solution, 1.1 eq) dropwise with stirring.

-

A white precipitate of (S)-Isoxazolidin-4-ol hydrochloride should form immediately.

-

Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Causality Behind Choices: The hydrochloride salt is typically more crystalline and stable than the free base, making it easier to handle and purify.[7] Diethyl ether is used as the solvent because the hydrochloride salt is insoluble in it, allowing for facile precipitation and isolation.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Isoxazolidin-4-ol hydrochloride.

Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ~4.5-4.7 | m | 1H | H-4 | - |

| ~3.8-4.0 | m | 1H | H-5a | J ≈ 8-10 Hz |

| ~3.5-3.7 | m | 1H | H-5b | J ≈ 6-8 Hz |

| ~3.2-3.4 | m | 1H | H-3a | J ≈ 12-14 Hz |

| ~3.0-3.2 | m | 1H | H-3b | J ≈ 6-8 Hz |

| ~5.5-6.0 | br s | 1H | OH | - |

| ~9.0-10.0 | br s | 2H | NH₂⁺ | - |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~75-78 | C-5 |

| ~70-73 | C-4 |

| ~50-53 | C-3 |

Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration. These are representative values based on similar isoxazolidine structures.[8][9]

3.1.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would be for the free base.

-

Expected [M+H]⁺: 90.05 (for C₃H₇NO₂)

Chromatographic Analysis

3.2.1 Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Protocol: Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or similar).

-

Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: The free base of (S)-Isoxazolidin-4-ol must be analyzed, as the hydrochloride salt is not suitable for normal-phase HPLC. To do this, a small sample of the salt can be neutralized with a mild base (e.g., NaHCO₃ solution), extracted with an organic solvent, dried, and dissolved in the mobile phase for injection. The (R)- and (S)-enantiomers should show distinct retention times, allowing for the calculation of the enantiomeric excess.

Physical Properties

The physical properties provide a preliminary assessment of product identity and purity.

Table 3: Summary of Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 338464-55-4 | [10] |

| Molecular Formula | C₃H₈ClNO₂ | |

| Molecular Weight | 125.55 g/mol | [10] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 154-157 °C (for racemic mixture) | [7] |

| Purity (Typical) | ≥97% |[10] |

Applications in Drug Development

(S)-Isoxazolidin-4-ol is a versatile chiral building block. The isoxazolidine ring can be reductively cleaved at the N-O bond to generate a 1,3-amino alcohol, a key pharmacophore in many biologically active molecules. The hydroxyl and amine functionalities can be further derivatized to build more complex structures. Its resemblance to 3-hydroxypyrrolidines makes it a valuable structural fragment in the design of novel therapeutics.[11][12] Isoxazolidine derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, highlighting the broad potential of this scaffold.[1][3]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of (S)-Isoxazolidin-4-ol hydrochloride. By employing an asymmetric 1,3-dipolar cycloaddition, high stereocontrol can be achieved, leading to the desired enantiomerically pure building block. The detailed characterization protocols, including NMR, MS, and chiral HPLC, provide a robust quality control framework to ensure the material meets the stringent requirements for use in drug discovery and development. The availability of this chiral intermediate opens avenues for the synthesis of novel and potent therapeutic agents, underscoring its importance to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 4. mdpi.com [mdpi.com]

- 5. Isoxazolidine synthesis [organic-chemistry.org]

- 6. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazolidin-4-ol hydrochloride | 82409-18-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR study of inversion isomerism in some isoxazolidines | Semantic Scholar [semanticscholar.org]

- 10. 338464-55-4[(S)-Isoxazolidin-4-ol Hydrochloride 97%]- Jizhi Biochemical [acmec.com.cn]

- 11. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoxazolidin-4-ol Hydrochloride: A Comprehensive Guide to Molecular Structure, Stereochemistry, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidine motif is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1] Its inherent stereochemical complexity and synthetic tractability make it a privileged structure in drug discovery. This guide provides a detailed technical examination of isoxazolidin-4-ol hydrochloride, a key derivative whose utility is intrinsically linked to its three-dimensional architecture. We will explore the fundamental principles of its stereoisomerism, delve into the robust synthetic strategies for its stereocontrolled preparation, and outline the definitive analytical techniques for its characterization. By explaining the causality behind experimental choices, this document serves as an authoritative resource for scientists leveraging the isoxazolidine scaffold in the pursuit of novel therapeutics and advanced chemical entities.

The Isoxazolidine Scaffold: A Privileged Heterocycle in Synthesis

Isoxazolidines are five-membered saturated heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a distinct chemical personality, making them stable, yet poised for selective chemical transformations, most notably the reductive cleavage of the N-O bond to yield valuable γ-amino alcohols.[2] The introduction of a hydroxyl group at the C4 position, affording the isoxazolidin-4-ol core, adds a crucial point of functionality for hydrogen bonding interactions or further synthetic elaboration.

The conversion of the parent compound to its hydrochloride salt is a common and pragmatic step in drug development. This process protonates the basic nitrogen atom, which typically enhances the compound's crystallinity, aqueous solubility, and long-term stability—properties that are paramount for handling, formulation, and bioavailability.

Decoding the Stereochemistry of Isoxazolidin-4-ol

The stereochemical identity of an isoxazolidin-4-ol derivative is the primary determinant of its biological function. The scaffold contains multiple stereogenic centers, leading to a rich landscape of possible stereoisomers.

Stereogenic Centers and Diastereomerism

For a typical 2,3-disubstituted isoxazolidin-4-ol, there are three stereocenters to consider: C3, C4, and C5. The relative orientation of the substituents at these centers dictates the overall shape of the molecule. The most fundamental stereochemical relationship in this system is the diastereomerism between the substituents at the C3 and C4 positions.

-

cis-Isoxazolidin-4-ol : The substituents at C3 and C4 reside on the same face of the five-membered ring.

-

trans-Isoxazolidin-4-ol : The substituents at C3 and C4 are on opposite faces of the ring.

This cis/trans relationship is a critical structural feature that profoundly impacts the molecule's interaction with chiral biological targets like enzymes and receptors.[3][4]

References

1,3-dipolar cycloaddition for isoxazolidine ring formation

An In-depth Technical Guide on the 1,3-Dipolar Cycloaddition for Isoxazolidine Ring Formation

Authored by a Senior Application Scientist

Abstract

The isoxazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile stands as the most efficient and versatile method for the synthesis of this crucial heterocyclic motif.[2] This guide provides an in-depth technical overview of this reaction, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanistic principles, explore the nuances of controlling regio- and stereoselectivity, provide a detailed experimental protocol, and highlight the applications of isoxazolidine-containing compounds in drug discovery.

The Fundamental Mechanism: A Concerted Dance of Electrons

The 1,3-dipolar cycloaddition is a powerful class of pericyclic reactions that allows for the construction of five-membered heterocyclic rings in a single, atom-economical step.[3] In the context of isoxazolidine synthesis, the key partners are a nitrone , which serves as the 1,3-dipole, and an alkene or alkyne , which acts as the dipolarophile.[4]

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, meaning the formation of the two new sigma bonds occurs in a single transition state.[5] This concerted nature is a cornerstone of the reaction's utility, as it allows for the stereochemistry of the reactants to be directly translated to the product. The prediction of reactivity and selectivity is well-rationalized by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6]

Figure 1: General mechanism of the 1,3-dipolar cycloaddition for isoxazolidine formation.

The Key Players: Nitrones and Dipolarophiles

The judicious selection of the nitrone and dipolarophile is paramount in directing the outcome of the cycloaddition.

The Nitrone: The Heart of the Dipole

Nitrones are versatile 1,3-dipoles that can be readily prepared, often in situ, from the corresponding aldehydes and hydroxylamines. The substituents on the nitrone play a critical role in its reactivity and the stereoselectivity of the cycloaddition.

-

Chiral Nitrones: The use of chiral nitrones is a powerful strategy for asymmetric synthesis, enabling the formation of enantiomerically enriched isoxazolidines.[7][8] This approach has been successfully applied in the synthesis of complex natural products.

The Dipolarophile: The Alkene Component

A wide array of alkenes can serve as dipolarophiles. Their electronic properties are a key determinant of reactivity and regioselectivity.

-

Electron-Deficient Alkenes: Alkenes bearing electron-withdrawing groups (e.g., acrylates, enones) are highly reactive due to a favorable interaction between the HOMO of the nitrone and the LUMO of the alkene.

-

Electron-Rich and Electron-Neutral Alkenes: These alkenes also readily participate in cycloadditions, with the regioselectivity generally favoring the 5-substituted isoxazolidine.[9]

Mastering Control: Regio- and Stereoselectivity

The ability to control the orientation and three-dimensional arrangement of atoms in the newly formed isoxazolidine ring is a significant advantage of the 1,3-dipolar cycloaddition.

Regioselectivity

For unsymmetrical nitrones and alkenes, two regioisomers can potentially be formed. The regiochemical outcome is primarily governed by both steric and electronic effects, with FMO theory providing a robust predictive model.[9] In many cases, these reactions proceed with high to complete regioselectivity.[2]

Figure 2: Regiochemical outcome of the 1,3-dipolar cycloaddition.

Stereoselectivity

The concerted nature of the reaction ensures that the stereochemistry of the alkene is faithfully transferred to the isoxazolidine product. Furthermore, the approach of the nitrone to the alkene can occur in two ways, leading to endo or exo diastereomers. The diastereoselectivity is often influenced by steric interactions in the transition state. The use of chiral nitrones or catalysts can provide excellent enantiocontrol.[7]

In the Laboratory: A Step-by-Step Protocol

The following protocol outlines a general procedure for the synthesis of isoxazolidines via a 1,3-dipolar cycloaddition. It is essential to note that reaction conditions should be optimized for each specific substrate pair.

General Experimental Workflow

Figure 3: A typical experimental workflow for isoxazolidine synthesis via 1,3-dipolar cycloaddition.[10]

Detailed Procedure

-

Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and N-substituted hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane). Add a base (e.g., triethylamine, 1.2 eq) to generate the nitrone in situ.

-

Addition of Dipolarophile: To the solution containing the in situ generated nitrone, add the alkene (1.0-1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any solids. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified isoxazolidine using standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry, to confirm its structure and purity.

Data at a Glance: A Comparative Table

The following table presents representative data for the 1,3-dipolar cycloaddition, illustrating the influence of substrates and conditions on the reaction outcome.

| Nitrone Precursors | Dipolarophile | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde, N-Methylhydroxylamine | Styrene | Toluene, reflux | 88 | 3:1 | [11] |

| Isovaleraldehyde, N-Benzylhydroxylamine | Methyl Acrylate | CH₂Cl₂, rt | 95 | >95:5 | [2] |

| Chiral Aldehyde, N-Methylhydroxylamine | 1-Propene-1,3-sultone | Toluene, 90 °C | Moderate | High | [12] |

Applications in Drug Development

The isoxazolidine scaffold is a key structural motif in a wide range of biologically active compounds, including those with anticancer, antibacterial, and antiviral properties.[13][14] The 1,3-dipolar cycloaddition provides a powerful tool for the rapid generation of molecular diversity, making it highly valuable in drug discovery programs.[15] For instance, isoxazolidine-containing uridine derivatives have been synthesized as analogues of caprazamycins and have shown promising antibacterial activity.[16] Furthermore, certain isoxazolidine derivatives have demonstrated selective antitumor activity against breast cancer cells.[17]

Conclusion

The 1,3-dipolar cycloaddition of nitrones with alkenes is a cornerstone of modern heterocyclic chemistry, providing a highly efficient and stereocontrolled route to isoxazolidines. A deep understanding of the reaction mechanism and the factors governing selectivity is crucial for its successful application. The versatility of this reaction, coupled with the significant biological activity of the resulting products, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition - Arabian Journal of Chemistry [arabjchem.org]

- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. soc.chim.it [soc.chim.it]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of isoxazolidines by 1,3-dipolar cycloaddition and their bioactivity [journal.hep.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazolidines as Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 14. benchchem.com [benchchem.com]

- 15. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of isoxazolidine-containing uridine derivatives as caprazamycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoxazolidine Derivatives Exhibit Selective Antitumor Activity Against Breast Cancer Cells | Semantic Scholar [semanticscholar.org]

The Isoxazolidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privilege in Drug Discovery

In the landscape of medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, unrelated biological targets, often with high affinity.[1][2] These frameworks are not merely versatile templates but represent an evolutionary convergence in molecular recognition, offering a significant starting point for the design of novel therapeutics. The isoxazolidine ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has unequivocally earned its place within this esteemed class of structures.[1][3][4] Its inherent stereochemical complexity, combined with its synthetic tractability and ability to act as a versatile pharmacophore and bioisostere, makes it a cornerstone of modern drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7]

This guide provides a comprehensive overview of the isoxazolidine scaffold, from its fundamental physicochemical properties and synthesis to its application in the development of potent and selective therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and present case studies that illustrate the scaffold's remarkable potential.

The Privileged Nature of the Isoxazolidine Scaffold

The utility of the isoxazolidine ring stems from a confluence of advantageous structural and chemical properties:

-

Three-Dimensionality and Conformational Constraint: Unlike flat aromatic rings, the saturated isoxazolidine scaffold presents a defined three-dimensional geometry. This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher affinity. The ring's puckered nature allows substituents to be projected into specific vectors in 3D space, facilitating precise interactions with complex biological receptors.

-

Hydrogen Bonding Capabilities: The presence of both a nitrogen atom (a hydrogen bond acceptor) and an oxygen atom (a hydrogen bond acceptor) within the ring provides key points for molecular recognition. The nitrogen can also be substituted, allowing for the introduction of a hydrogen bond donor.

-

Dipole Moment: The N-O bond imparts a significant dipole moment to the scaffold, which can be crucial for engaging in favorable dipole-dipole interactions within a protein binding pocket and can influence properties like solubility and cell permeability.

-

Synthetic Accessibility: The primary route to isoxazolidines, the 1,3-dipolar cycloaddition, is a highly efficient and stereocontrolled reaction, allowing for the creation of complex structures with multiple stereocenters in a single step.[8][9] This robust synthetic access is a key reason for its privileged status.

-

Bioisosteric Potential: The isoxazolidine ring can serve as a bioisostere for other common functional groups, such as proline, ribose, and other five-membered heterocycles.[1][3] This allows chemists to replace metabolically liable groups or to fine-tune the pharmacokinetic properties of a lead compound.

Core Synthesis: The [3+2] Cycloaddition of Nitrones and Alkenes

The most powerful and widely used method for constructing the isoxazolidine ring is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[9][10] This reaction is highly valued for its atom economy and its ability to generate up to three new contiguous stereocenters with a high degree of control.[8]

Caption: General workflow of the 1,3-dipolar cycloaddition reaction.

The reaction's stereochemical outcome (diastereo- and enantioselectivity) is a critical aspect, influenced by the structures of both the nitrone and the alkene, as well as the reaction conditions.[11] Chiral auxiliaries, ligands, or catalysts can be employed to achieve high levels of enantioselectivity, which is essential for developing single-enantiomer drugs.[9]

Experimental Protocol: General Procedure for Nitrone Synthesis

The nitrone component is often synthesized immediately prior to the cycloaddition reaction. A common method involves the condensation of an aldehyde with a hydroxylamine derivative.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

N-Methylhydroxylamine hydrochloride (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq)

-

Dichloromethane (DCM) or Ethanol (EtOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-methylhydroxylamine hydrochloride in water or a mixture of EtOH/water.

-

Add sodium bicarbonate in portions to neutralize the hydrochloride salt and generate the free hydroxylamine. Stir for 15-20 minutes.

-

Add a solution of the substituted benzaldehyde in the chosen solvent (e.g., DCM) to the hydroxylamine solution.

-

Stir the resulting biphasic or homogeneous mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

If using DCM, separate the organic layer. If using EtOH, remove the solvent under reduced pressure and extract the aqueous residue with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitrone.[12]

-

The nitrone can often be used in the subsequent cycloaddition step without further purification.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

Materials:

-

Crude nitrone (1.0 eq)

-

Alkene (e.g., N-phenylmaleimide, styrene) (1.0-1.2 eq)

-

Toluene or Dichloromethane (DCM)

Procedure:

-

Dissolve the crude nitrone in a suitable solvent (e.g., Toluene).

-

Add the alkene to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C for toluene) or stir at room temperature, depending on the reactivity of the substrates. Monitor the reaction by TLC.[13]

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude isoxazolidine product by column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.[12]

Therapeutic Applications and Case Studies

The versatility of the isoxazolidine scaffold is best illustrated through its incorporation into a wide range of biologically active compounds.[5][14]

Case Study 1: Anticancer Agents

Isoxazolidine derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis or by inhibiting key signaling pathways involved in cell proliferation.[6][7]

Certain isoxazolidine compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A-549), and prostate (PC-3) cancers.[6] For example, some derivatives have exhibited IC₅₀ values in the low micromolar range, comparable to established chemotherapeutic agents. The mechanism often involves the inhibition of critical cellular machinery or signaling pathways necessary for cancer cell survival.

Caption: Potential mechanisms of action for anticancer isoxazolidine derivatives.

Structure-Activity Relationship (SAR) Data for Anticancer Isoxazolidines

| Compound ID | R¹ Substituent (at C3) | R² Substituent (at N2) | IC₅₀ (µM) vs. MCF-7[6][15] |

| IZ-1 | Phenyl | Methyl | 35.2 |

| IZ-2 | 4-Chlorophenyl | Methyl | 15.8 |

| IZ-3 | 4-Nitrophenyl | Methyl | 8.5 |

| IZ-4 | 2-Furyl | Phenyl | 22.1 |

Note: Data is representative and compiled from multiple sources for illustrative purposes.

The data clearly indicates that electron-withdrawing groups on the C3-phenyl ring (e.g., -Cl, -NO₂) significantly enhance the cytotoxic activity against the MCF-7 breast cancer cell line. This suggests that the electronic properties of this substituent are critical for target engagement.

Case Study 2: Antiviral Agents

The isoxazolidine scaffold is an excellent mimic of the ribose sugar found in nucleosides.[1][3] This mimicry has been exploited to design potent antiviral agents that can interfere with viral replication by targeting viral enzymes like polymerases or reverse transcriptases.[5]

By replacing the furanose ring of a natural nucleoside with a conformationally constrained isoxazolidine ring, medicinal chemists can create nucleoside analogues with improved metabolic stability and potent antiviral activity. These analogues, after intracellular phosphorylation, can act as chain terminators during viral DNA or RNA synthesis.

Challenges and Future Directions

Despite its successes, the isoxazolidine scaffold is not without its challenges. The N-O bond, while synthetically useful for further transformations, can be a point of metabolic liability in vivo.[12] Reductive cleavage of this bond can lead to the formation of 1,3-aminoalcohols, which may have different pharmacological profiles or be rapidly cleared.[16]

Future research will likely focus on:

-

Developing novel synthetic methodologies: Exploring new catalytic and asymmetric cycloaddition reactions to access novel isoxazolidine structures with greater efficiency and stereocontrol.[17]

-

Metabolic Stabilization: Designing derivatives where the N-O bond is sterically or electronically shielded to prevent metabolic cleavage, thereby improving pharmacokinetic profiles.

-

Scaffold Hopping and Hybridization: Combining the isoxazolidine core with other pharmacophores (e.g., triazoles) to create hybrid molecules with dual or enhanced activities.[18]

Conclusion

The isoxazolidine ring has firmly established itself as a truly privileged scaffold in medicinal chemistry. Its unique combination of three-dimensional structure, synthetic accessibility, and its capacity to mimic key biological recognition elements provides a robust platform for the discovery of new drugs.[1][4] From anticancer to antiviral applications, the isoxazolidine core continues to be a source of innovative therapeutic candidates. As synthetic methodologies become more sophisticated and our understanding of its structure-activity relationships deepens, the isoxazolidine scaffold is poised to play an even more significant role in the development of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 5. Isoxazolidines as Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 10. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.uam.es [repositorio.uam.es]

- 16. Isoxazolidine - Wikipedia [en.wikipedia.org]

- 17. scitechnol.com [scitechnol.com]

- 18. Design, Characterization and Molecular Docking Study of the New Isoxazolidine-1,2,3-Triazole Hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]

Introduction: The Strategic Value of Isoxazolidin-4-ols in Modern Chemistry

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-Isoxazolidin-4-ols

The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] These structures serve as versatile building blocks for a wide array of biologically active molecules and complex natural products.[1][3][4] Among their derivatives, isoxazolidin-4-ols are of particular interest due to their structural similarity to pharmacologically significant motifs like 3-hydroxypyrrolidines, making them highly valuable fragments in drug discovery.[3]

The biological activity and synthetic utility of these molecules are intrinsically linked to their three-dimensional structure. The ability to precisely control the relative stereochemistry at the C-3 and C-4 positions—yielding either cis or trans isomers—is therefore of paramount importance. This guide provides a detailed exploration of field-proven, stereoselective strategies for the synthesis of both cis- and trans-isoxazolidin-4-ols, focusing on the causal relationships behind experimental choices and providing robust, validated protocols for researchers in chemical synthesis and drug development.

Core Synthetic Paradigms for the Isoxazolidine Scaffold

The construction of the isoxazolidine ring is most prominently achieved through the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile).[1][2][5][6] This powerful reaction forms the heterocyclic ring and can create multiple stereocenters in a single step. The stereochemical outcome of these cycloadditions can be influenced by various factors, including the nature of the reactants, solvent, temperature, and the use of metal or organocatalysts to induce facial selectivity.[5][7][8]

While 1,3-dipolar cycloaddition is a cornerstone, other innovative strategies have emerged that offer unique advantages in stereocontrol. A particularly effective modern approach involves the functionalization of pre-formed 2,3-dihydroisoxazoles (also known as 4-isoxazolines), which serve as stable precursors for the targeted isoxazolidin-4-ol core.

I. The Direct Path to trans-Isoxazolidin-4-ols: A Stereoselective Hydroboration-Oxidation Strategy

The synthesis of C-3/4-trans substituted isoxazolidin-4-ols can be achieved with exceptional stereocontrol through the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. This method is valued for its high regio- and stereoselectivity, consistently favoring the trans product.[3][4][9]

Mechanistic Rationale and Causality

The high trans-selectivity is a direct consequence of the reaction mechanism. The hydroboration step involves the addition of a borane reagent (e.g., BH₃·THF) across the C4=C5 double bond of the 2,3-dihydroisoxazole. The borane, a sterically demanding reagent, approaches from the face of the double bond opposite to the existing substituent at the C-3 position to minimize steric hindrance. This directs the boron atom to the C-5 position and the hydrogen to C-4. The subsequent oxidation step, typically performed with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with perfect retention of configuration. This two-step sequence locks in the trans relationship between the C-3 substituent and the newly installed C-4 hydroxyl group.[3][9]

Experimental Protocol: Synthesis of trans-3-Phenyl-2-benzylisoxazolidin-4-ol

This protocol is adapted from a validated procedure for the hydroboration-oxidation of 2-benzyl-3-phenyl-2,3-dihydroisoxazole.[3]

Materials:

-

2-benzyl-3-phenyl-2,3-dihydroisoxazole

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-benzyl-3-phenyl-2,3-dihydroisoxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M solution of BH₃·THF (1.5 eq) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the 3 M NaOH solution (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Add the 30% H₂O₂ solution (3.0 eq) dropwise with vigorous stirring, maintaining the temperature at or below 10 °C. Caution: This addition is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding water and extract the aqueous phase three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure trans-isoxazolidin-4-ol.

Visualization: Hydroboration-Oxidation Workflow

Caption: Workflow for the synthesis of trans-isoxazolidin-4-ols.

II. Accessing cis-Isoxazolidin-4-ols: A Strategy of Stereochemical Inversion

The synthesis of the C-3/4-cis diastereomer is often more challenging to achieve directly. A robust and widely applicable strategy involves a two-step oxidation/reduction sequence starting from the more readily accessible trans-isomer. This approach effectively inverts the stereocenter at C-4.[3][4][9]

Mechanistic Rationale and Causality

-

Oxidation to Isoxazolidin-4-one: The first step involves the oxidation of the secondary alcohol of the trans-isoxazolidin-4-ol to a ketone. This removes the stereocenter at C-4, creating a planar sp²-hybridized carbonyl group. Reagents like Dess-Martin periodinane (DMP) are highly effective for this transformation under mild conditions.[3][10]

-

Stereoselective Reduction: The crucial step for establishing the cis stereochemistry is the diastereoselective reduction of the intermediate isoxazolidin-4-one. The stereochemical outcome is dictated by the approach of the hydride reagent to the carbonyl face. To achieve the cis product, the hydride must attack from the face syn (on the same side) to the substituent at C-3. This is sterically unfavorable. Therefore, a sterically bulky reducing agent, such as L-selectride (lithium tri-sec-butylborohydride), is employed. L-selectride is too large to approach from the more hindered face occupied by the C-3 substituent. It is therefore forced to attack from the less hindered face (anti to the C-3 substituent), pushing the resulting hydroxyl group into a syn or cis orientation relative to the C-3 group.[3] In contrast, smaller reducing agents like lithium borohydride show poor selectivity.[3]

Experimental Protocols: Stereochemical Inversion

This two-part protocol is adapted from a validated procedure.[3][9]

Part A: Dess-Martin Oxidation to Isoxazolidin-4-one

Materials:

-

trans-Isoxazolidin-4-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the trans-isoxazolidin-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add Dess-Martin periodinane (2.0 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.

-

Stir vigorously until the layers are clear. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the isoxazolidin-4-one.

Part B: L-Selectride Reduction to cis-Isoxazolidin-4-ol

Materials:

-

Isoxazolidin-4-one

-

L-selectride, 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the isoxazolidin-4-one (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the 1 M solution of L-selectride (1.5 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of water, followed by 3 M NaOH and 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the pure cis-isoxazolidin-4-ol.

Visualization: Stereochemical Inversion Workflow

Caption: Workflow for the synthesis of cis-isoxazolidin-4-ols via inversion.

Data Summary: Yields and Stereoselectivity

The effectiveness of these strategies is demonstrated by the high yields and excellent diastereoselectivity achieved.

| Starting Material | Reaction Sequence | Product Stereochemistry | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 2,3-Dihydroisoxazole | 1. BH₃·THF; 2. H₂O₂/NaOH | trans | >95:5 | 70-85 | [3] |

| trans-Isoxazolidin-4-ol | 1. DMP; 2. LiBH₄ | cis : trans | 70:30 | - | [3] |

| trans-Isoxazolidin-4-ol | 1. DMP; 2. L-Selectride | cis | >99:1 | 51-76 | [3] |

Structural Validation: Confirming Relative Stereochemistry

The unambiguous assignment of the cis or trans configuration is critical and is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for determining relative stereochemistry. It detects through-space correlations between protons that are close to each other (<5 Å). For a cis-isoxazolidin-4-ol, a clear NOE correlation will be observed between the proton at C-3 and the proton at C-4. This correlation will be absent in the corresponding trans-isomer, definitively confirming the stereochemical assignment.[3][9]

-

Vicinal Coupling Constants (³JH,H): The magnitude of the coupling constant between the protons on C-3 and C-4 can provide strong evidence for their relative orientation, as dictated by the Karplus relationship. Conformational analysis based on these and other vicinal couplings can support the stereochemical assignment.[11][12]

Conclusion and Outlook

The stereoselective synthesis of isoxazolidin-4-ols is a well-developed field offering reliable and high-yielding pathways to both cis and trans diastereomers. The direct hydroboration-oxidation of 2,3-dihydroisoxazoles provides a straightforward and highly selective route to trans-isomers. For the corresponding cis-isomers, a powerful and equally selective strategy of stereochemical inversion via an oxidation-reduction sequence is the method of choice. The key to the success of this inversion lies in the judicious selection of a sterically hindered reducing agent, such as L-selectride, to control the facial selectivity of the hydride attack. The mastery of these synthetic strategies provides researchers and drug development professionals with the essential tools to access specific stereoisomers of these valuable heterocyclic building blocks, paving the way for the discovery of novel therapeutics.

References

- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

A Theoretical and Computational Guide to Isoxazolidine Ring Stability

Abstract

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and synthetic strategy.[1][2][3] Its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate underscore the critical need to understand the factors governing its stability.[1][2][4][5] The inherent lability of the N-O bond, a key feature in its chemical transformations, also represents a potential stability challenge.[6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate and predict the stability of the isoxazolidine ring. We will dissect the causality behind computational choices, present validated protocols, and bridge theoretical calculations with experimental reality.

Introduction: The Privileged Scaffold and the Stability Question

The isoxazolidine motif is considered a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its utility extends to being a synthetic precursor for valuable molecules like 1,3-aminoalcohols.[1] The stability of this ring is not an academic curiosity; it directly impacts a molecule's shelf-life, metabolic fate, and overall viability as a therapeutic agent. Key to its reactivity and stability is the N-O bond, which can be cleaved under various conditions, leading to ring-opening reactions.[6][7]

Therefore, a robust theoretical framework for predicting stability allows for the in silico design of more stable drug candidates and the rational planning of synthetic routes. This guide focuses on leveraging computational chemistry to quantify and understand the delicate balance of forces that dictate the integrity of the isoxazolidine ring.

Theoretical Foundations of Ring Stability

The stability of any cyclic system, including isoxazolidine, is primarily governed by a combination of factors that can be effectively modeled using computational methods.

-

Ring Strain (Angle and Torsional): Like any five-membered ring, isoxazolidine deviates from ideal sp³ bond angles, inducing angle strain. Furthermore, eclipsing interactions between substituents on adjacent atoms create torsional strain. The puckered, non-planar conformations of the isoxazolidine ring are a direct consequence of the system striving to minimize these strains.

-

Electronic Effects: The presence of two electronegative heteroatoms (N and O) introduces significant electronic effects. The weak N-O sigma bond is a focal point of instability. Its propensity for cleavage is influenced by the electronic nature of substituents on the ring.

-

Stereochemistry: The relative orientation of substituents (cis/trans isomerism) and the overall conformation of the ring (envelope vs. twist forms) can have a profound impact on stability due to steric hindrance and differing non-bonded interactions.[8]

The Computational Scientist's Toolkit: Methodologies and Protocols

Predicting molecular stability requires a quantitative approach. Here, we detail the standard computational workflow, emphasizing not just the "how" but the "why" behind each methodological choice.

Method Selection: The DFT Workhorse

For molecular systems of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[6][9][10]

-

Why DFT? DFT methods calculate the electron density of a system to determine its energy, providing a robust description of electronic structure and bonding.

-

Choosing a Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometries and relative energies.[6][10][11] For systems where non-covalent interactions are critical, functionals from the M06 suite may offer improved accuracy.[12]

-

Basis Set Selection: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations, providing a reasonable description of molecular orbitals.[6][10] For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

Core Computational Workflow

A rigorous computational study of isoxazolidine stability follows a self-validating, multi-step process.

Caption: A typical workflow for computational stability analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Input Structure: Build the 3D structure of the desired isoxazolidine derivative using molecular modeling software.

-

Optimization Calculation: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is mandatory .

-

Causality: This step serves two critical purposes. First, it provides the Zero-Point Energy (ZPE) and other thermodynamic data like enthalpy and Gibbs Free Energy.[13] Second, it validates the optimized structure. A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable molecule.

-

Quantifying Stability: Ring Strain Energy (RSE)

Ring Strain Energy (RSE) is a direct measure of the destabilization of a cyclic molecule compared to a flexible, acyclic analogue.[14][15] It is calculated by constructing a balanced chemical equation where the number and type of bonds are conserved. Homodesmotic reactions are a reliable method for this.[16]

Caption: A homodesmotic reaction to calculate Ring Strain Energy (RSE).

Protocol 2: Calculating Ring Strain Energy (RSE)

-

Optimize All Species: Perform geometry optimization and frequency analysis (Protocol 1) for every molecule in the chosen homodesmotic reaction (the isoxazolidine and the acyclic reference compounds).

-

Calculate Reaction Enthalpy: The RSE is the calculated enthalpy change (ΔH) of this reaction at a standard temperature (e.g., 298.15 K).

-

ΔH_reaction = ΣH_products - ΣH_reactants

-

-

Interpretation: A positive ΔH indicates the ring is strained (less stable) relative to its acyclic counterparts. Comparing the RSE of different isoxazolidine derivatives provides a quantitative measure of their relative stabilities.

Key Factors Influencing Isoxazolidine Stability

Theoretical studies allow for the systematic investigation of factors that tune the stability of the isoxazolidine ring.

Substituent Effects

Substituents can dramatically alter stability through electronic and steric effects.[10][17]

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) attached to the ring can destabilize the N-O bond by pulling electron density away, making it more susceptible to cleavage.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -N(CH3)2) can, in some positions, donate electron density into the sigma framework, potentially strengthening the N-O bond.

-

Steric Hindrance: Bulky substituents can introduce significant steric strain, particularly through 1,3-diaxial-like interactions in the ring's puckered conformations.[8] This can raise the ground state energy of the molecule, making it less stable.

| Substituent at C5 | Ring Strain Energy (kcal/mol) (Hypothetical) | Relative Stability |

| -H | 10.5 | Baseline |

| -CH3 | 11.2 | Less Stable (Steric) |

| -CF3 | 12.8 | Least Stable (Inductive) |

| -OCH3 | 10.1 | More Stable (Donating) |

| Table 1: Hypothetical quantitative data illustrating the impact of C5-substituents on the Ring Strain Energy (RSE) of the isoxazolidine ring, as would be calculated via Protocol 2. |

Stereochemistry and Conformational Analysis

The five-membered isoxazolidine ring is not planar. It adopts puckered "envelope" or "twist" conformations to relieve torsional strain. The relative stability of diastereomers often comes down to which substituents occupy pseudo-axial versus pseudo-equatorial positions. The conformation that minimizes unfavorable steric interactions by placing the largest groups in pseudo-equatorial positions is generally the most stable.[8]

Solvent Effects

In drug development, stability in an aqueous environment is paramount. Computational models can account for solvent effects:

-

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. They are computationally efficient for assessing how a polar solvent might stabilize or destabilize charge separation in potential ring-opening transition states.

-

Explicit Solvation Models: Here, individual solvent molecules are included in the calculation. While computationally expensive, this approach can be crucial when specific hydrogen bonding interactions between the solvent and the isoxazolidine ring are expected to play a major role in stability.

Bridging Theory and Experiment: The Path to Validation

Computational predictions are most powerful when they are validated by or used to explain experimental observations.

-

Thermal Stability: Calculated Gibbs Free Energies of activation (ΔG‡) for ring-opening or decomposition pathways can be correlated with experimental data from techniques like Differential Scanning Calorimetry (DSC).

-

NMR and X-ray Crystallography: Calculated geometries, bond lengths, and bond angles should be in good agreement with experimental structures determined by X-ray crystallography. Predicted NMR chemical shifts can also be compared to experimental spectra to confirm computed conformations.[6]

-

Reaction Outcomes: Theoretical calculations can explain the regioselectivity and stereoselectivity observed in synthetic reactions that form or cleave the isoxazolidine ring.[12][18]

Conclusion and Future Outlook

The theoretical study of isoxazolidine stability is an indispensable tool in modern chemistry. By leveraging robust computational workflows centered on DFT, researchers can gain deep insights into the factors that control the integrity of this privileged scaffold. These predictive capabilities allow for the rational design of more stable and effective molecules, accelerating the drug discovery process and enabling the development of more efficient synthetic methodologies.

Future work in this field will likely involve the increased use of machine learning models trained on large DFT datasets to predict stability with even greater speed. Furthermore, more sophisticated molecular dynamics simulations will provide a clearer picture of how these rings behave in the complex, dynamic environment of biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. search.library.uq.edu.au [search.library.uq.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. soc.chim.it [soc.chim.it]

Methodological & Application

Application Notes & Protocols: Leveraging Isoxazolidin-4-ol Hydrochloride as a Versatile Intermediate for the Synthesis of Novel Analgesic Candidates

For Distribution To: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and analgesic drug discovery.

Abstract

The isoxazolidine ring system represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] This guide provides a comprehensive overview of the strategic use of Isoxazolidin-4-ol hydrochloride as a key intermediate in the synthesis of potential analgesic agents. While direct synthesis of established analgesics from this specific precursor is not widely documented, its structure offers multiple points for chemical modification, enabling the creation of novel compound libraries for analgesic screening. This document outlines a proposed synthetic strategy, detailed experimental protocols for derivatization, and standardized methods for evaluating the analgesic efficacy of the resulting compounds. The causality behind experimental choices is explained, and all protocols are designed to be self-validating through clear, measurable outcomes.

Introduction: The Isoxazolidine Scaffold in Analgesic Research

The isoxazolidine heterocycle, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a structural motif found in numerous bioactive molecules. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutics.[1] The isoxazolidine framework can be considered a conformationally restricted mimic of various important biological molecules, allowing for the synthesis of compounds with tailored pharmacological profiles.

Isoxazolidin-4-ol, in particular, is a valuable intermediate due to the presence of two reactive sites: the secondary amine (N-H) and the secondary alcohol (O-H). The hydrochloride salt form ensures stability and enhances solubility in polar solvents, making it a convenient starting material for multi-step organic synthesis. This guide will explore a rational approach to derivatizing Isoxazolidin-4-ol to generate a library of compounds for analgesic activity screening.

Proposed Synthetic Pathway for Analgesic Candidates

The strategic derivatization of this compound can be approached in a stepwise manner to maximize molecular diversity. The primary reactive sites for modification are the nitrogen atom of the isoxazolidine ring and the hydroxyl group at the 4-position. A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for creating a library of analgesic candidates from this compound.

Experimental Protocols: Synthesis and Derivatization

The following protocols are presented as a guide and may require optimization based on the specific reagents used. Standard laboratory safety procedures should be followed at all times.

Protocol 3.1: N-Acylation of Isoxazolidin-4-ol

Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, which is a common feature in many drug molecules. This reaction is typically robust and high-yielding. The choice of acylating agent (R-COCl) allows for the introduction of various substituents (e.g., aromatic, aliphatic, heterocyclic) to explore structure-activity relationships (SAR).

Step-by-Step Methodology:

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (TEA, 2.5 eq) dropwise. Stir the mixture for 15 minutes.

-

Acylation: In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-acylated product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Compound | R-Group | Expected Yield | Key Characterization Data |

| B-1 | Phenyl | 85-95% | Appearance of aromatic protons in ¹H NMR; amide carbonyl signal (~165 ppm) in ¹³C NMR. |

| B-2 | 4-Chlorophenyl | 80-90% | Similar to B-1 with characteristic shifts for the substituted aromatic ring. |

| B-3 | Cyclohexyl | 75-85% | Appearance of aliphatic cyclohexane signals in ¹H and ¹³C NMR. |

Protocol 3.2: O-Alkylation of N-Acylated Isoxazolidin-4-ol